1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene
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Overview
Description
1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C₉H₆F₃NO₂ It is characterized by the presence of three fluorine atoms and a nitroprop-1-en-1-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene typically involves the reaction of trifluoromethyl ketones with nitroalkenes. One common method includes the following steps :
Formation of Trifluoromethyl Ketone: Trifluoromethyl ketones are prepared by reacting ethyl trifluoroacetate with a Grignard reagent derived from 3,5-dichlorobromobenzene, magnesium, and diisobutyl aluminum hydride.
Reaction with Nitroalkenes: The trifluoromethyl ketone is then reacted with nitroalkenes in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature, followed by purification using flash chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize cost-effectiveness, environmental sustainability, and safety. The use of continuous flow reactors and green chemistry principles is often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce a nitroso compound .
Scientific Research Applications
1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-(2-Nitroprop-1-en-1-yl)benzene: Similar structure but lacks the trifluoromethyl groups.
3,3,3-Trichloro-1-nitroprop-1-ene: Contains chlorine atoms instead of fluorine.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Similar trifluoromethyl group but different substitution pattern on the benzene ring.
Uniqueness
1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene is unique due to the presence of three fluorine atoms, which impart distinct chemical and physical properties. These include increased stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
853654-95-2 |
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Molecular Formula |
C9H6F3NO2 |
Molecular Weight |
217.14 g/mol |
IUPAC Name |
1,3,5-trifluoro-2-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H6F3NO2/c1-5(13(14)15)2-7-8(11)3-6(10)4-9(7)12/h2-4H,1H3 |
InChI Key |
HCTFTGXCYFPAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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